![molecular formula C10H23O4PS B14132240 Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate CAS No. 89222-51-5](/img/structure/B14132240.png)
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate typically involves the reaction of diethyl phosphite with appropriate alcohols or thiols under controlled conditions. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, diethyl phosphonate, and various alkyl phosphonates .
Uniqueness
Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphonates . These functional groups enhance its potential for diverse applications in different fields.
Propriétés
Numéro CAS |
89222-51-5 |
|---|---|
Formule moléculaire |
C10H23O4PS |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-propan-2-ylsulfanylpropan-1-ol |
InChI |
InChI=1S/C10H23O4PS/c1-5-13-15(12,14-6-2)10(11)7-8-16-9(3)4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
AERCKEZKQQWIJS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCSC(C)C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


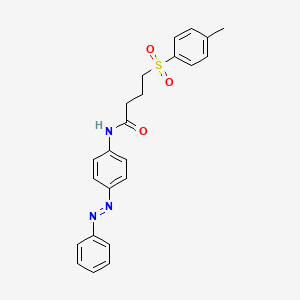
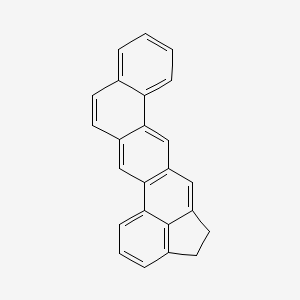

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
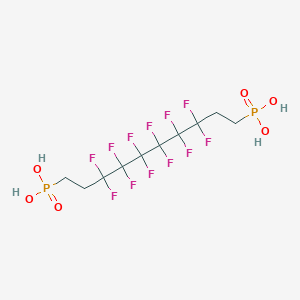
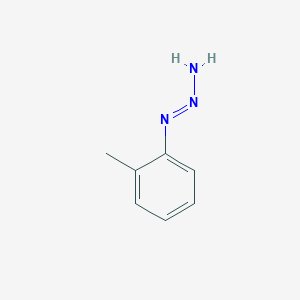
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
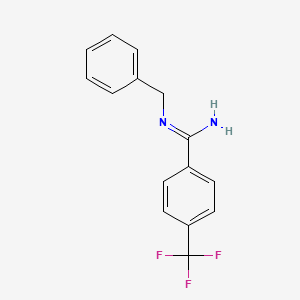
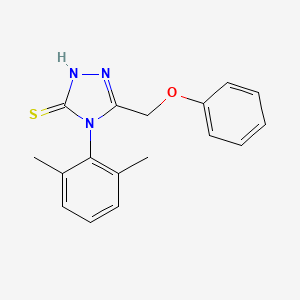
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)


